Computed Lipophilicity (XLogP3) Advantage Over Non-Fluorinated and 4-Chloro Analogs
The predicted lipophilicity (XLogP3) of ethyl 2-amino-2-(4-fluorophenyl)acetate is 1.4, which is ~0.5–0.8 log units lower than the 4-chloro analog (predicted XLogP3 ~1.9–2.2) and approximately 0.3 log units higher than the non-fluorinated parent ethyl 2-amino-2-phenylacetate (predicted XLogP3 ~1.1) [1]. This moderate lipophilicity positions the compound in a favorable range for oral absorption and CNS penetration (optimal logP 1–3), offering a balanced profile that avoids the excessive lipophilicity-associated toxicity risks seen with 4-halogen analogs heavier than fluorine.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 (ethyl 2-amino-2-(4-fluorophenyl)acetate) |
| Comparator Or Baseline | Ethyl 2-amino-2-phenylacetate (predicted ~1.1); Ethyl 2-amino-2-(4-chlorophenyl)acetate (predicted ~1.9–2.2) |
| Quantified Difference | ΔXLogP3 ≈ +0.3 vs. non-fluorinated; ΔXLogP3 ≈ –0.5 to –0.8 vs. 4-Cl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
The controlled lipophilicity of the 4-F analog facilitates CNS drug discovery programs where balancing permeability and metabolic clearance is critical, unlike the 4-Cl analog which trends toward higher logP and potential hERG/promiscuity risks, and the non-fluorinated parent which may have reduced metabolic stability.
- [1] PubChem. Computed Properties for Ethyl 2-amino-2-(4-fluorophenyl)acetate (CID 5178419) and structural analogs. XLogP3-AA values. Accessed May 2026. View Source
